D-Luciferin 6'-methyl ether

Enzyme Inhibition Bioluminescence Luciferase Assay

Researchers requiring potent, non-luminescent luciferase inhibition face limited options with simple benzothiazole analogs (IC50 = 8.8-45.2 µM). D-Luciferin 6'-methyl ether (CAS 3022-11-5) addresses this with: • IC50 = 0.1 µM - 88- to 452-fold greater potency than unmodified analogs • Non-productive substrate analog: high-affinity active-site binding without light emission • Dual-function CYP450 substrate: enables sequential P450/luciferase multiplexed assays • Distinct fluorescence (λem ~430 nm) for use as internal tracer without bioluminescence crosstalk Supplied as ≥98% pure material with global shipping.

Molecular Formula C12H10N2O3S2
Molecular Weight 294.4 g/mol
CAS No. 3022-11-5
Cat. No. B149282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Luciferin 6'-methyl ether
CAS3022-11-5
Molecular FormulaC12H10N2O3S2
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)C3=NC(CS3)C(=O)O
InChIInChI=1S/C12H10N2O3S2/c1-17-6-2-3-7-9(4-6)19-11(13-7)10-14-8(5-18-10)12(15)16/h2-4,8H,5H2,1H3,(H,15,16)
InChIKeyZTQKCGHSTKIWFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid (CAS 3022-11-5): A Firefly Luciferase Inhibitor for Specialized Biochemical Assays


2-(6-Methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid (CAS 3022-11-5), also known as D-Luciferin 6'-methyl ether, is a synthetic benzothiazole derivative that functions as an inhibitor of firefly luciferase . The compound retains high binding affinity for the enzyme active site, while the methylation of the 6'-hydroxyl group significantly reduces productive oxidation, enabling its use as a non-productive substrate analog . It serves as a mechanistic probe in enzymology and a key component in dual-assay systems that combine luciferase and cytochrome P450 activity measurements .

Why Generic Luciferin Analogs Cannot Replace 2-(6-Methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic Acid in Mechanistic and Multiplexed Assays


This compound is not a generic luciferase inhibitor. Its specific structural modification—methylation at the 6'-hydroxyl position—confers a unique biochemical profile: potent enzyme inhibition (IC50 = 0.1 µM) combined with a lack of light emission, unlike the natural substrate D-luciferin . Simple 2,6-disubstituted benzothiazole analogs exhibit IC50 values in the micromolar range (8.8–45.2 µM), making them 88- to 452-fold weaker inhibitors [1]. Furthermore, the 6'-methyl ether group is a specific substrate for dealkylase enzymes such as cytochrome P450, enabling its use in sequential dual-analyte assays that are impossible with non-methylated analogs . Substituting this compound with an alternative luciferase inhibitor would compromise assay sensitivity, specificity, and multiplexing capability.

Quantitative Differentiation of 2-(6-Methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic Acid Against Comparator Compounds


Superior Inhibitory Potency Against Firefly Luciferase Compared to Simple Benzothiazole Analogs

D-Luciferin 6'-methyl ether inhibits Photinus pyralis luciferase with an IC50 of 0.1 µM . In contrast, a series of 2,6-disubstituted benzothiazoles, which represent simpler analogs lacking the full thiazoline-carboxylic acid scaffold, exhibit IC50 values ranging from 8.8 µM to 45.2 µM under comparable assay conditions [1].

Enzyme Inhibition Bioluminescence Luciferase Assay

Unique Utility in Luciferase/Cytochrome P450 Dual-Assay Systems

The 6'-methyl ether moiety serves as a substrate for dealkylase enzymes such as cytochrome P450. Enzymatic cleavage releases D-luciferin, which then produces a bioluminescent signal proportional to P450 activity . This sequential activation mechanism is absent in non-methylated luciferin analogs like the natural substrate D-luciferin, which cannot serve as a latent reporter for P450 activity.

Dual-Assay Cytochrome P450 High-Throughput Screening

Defined Spectral Properties Differentiate from Emitting Analogs

The compound exhibits fluorescence excitation and emission maxima at ~326 nm and ~430 nm, respectively, in contrast to the bioluminescent emission of the natural substrate D-luciferin (peak emission ~560 nm at room temperature with firefly luciferase) . These distinct optical properties allow the compound to be tracked independently of the bioluminescent signal in multiplexed or mechanistic studies.

Fluorescence Spectral Characterization Mechanistic Probe

Validated Identity and Purity Specifications for Reproducible Research

Commercial sources provide the compound with a purity specification of ≥98% as determined by HPLC, and identity confirmed by ¹H-NMR . This level of characterization ensures batch-to-batch consistency and minimizes the impact of impurities on enzymatic assays, a critical factor for longitudinal studies and inter-laboratory reproducibility.

Quality Control Reproducibility Chemical Standards

Optimized Application Scenarios for 2-(6-Methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic Acid Based on Quantified Differentiation


High-Sensitivity Luciferase Inhibition Assays Requiring Nanomolar Potency

For experiments requiring robust inhibition of firefly luciferase at low concentrations, D-Luciferin 6'-methyl ether provides an IC50 of 0.1 µM, representing an 88- to 452-fold improvement in potency over simple 2,6-disubstituted benzothiazole analogs [1]. This high potency enables the design of dose-response curves with a wider dynamic range and reduces compound consumption, making it ideal for high-throughput screening campaigns and detailed enzymology studies.

Luciferase/Cytochrome P450 Dual-Reporter Gene and Metabolism Assays

In cellular or biochemical assays where both luciferase reporter activity and cytochrome P450 metabolic activity must be quantified, D-Luciferin 6'-methyl ether serves as a unique dual-function probe. The compound is first acted upon by P450 enzymes to release D-luciferin, which then generates a bioluminescent signal proportional to P450 activity . This sequential activation is not possible with non-methylated luciferin analogs, enabling the streamlined multiplexing of metabolic and reporter readouts in a single well.

Mechanistic Studies of Luciferase Active Site Topology and Substrate Recognition

The structural modification of methylating the 6'-hydroxyl group allows D-Luciferin 6'-methyl ether to bind the luciferase active site with high affinity while abolishing productive light emission . This property makes it a valuable non-productive substrate analog for probing active-site interactions, evaluating engineered luciferase mutants with altered substrate specificity, and dissecting the molecular determinants of bioluminescence catalysis .

Fluorescent Control Experiments in Bioluminescence Imaging Workflows

The distinct fluorescence emission maximum of D-Luciferin 6'-methyl ether at ~430 nm contrasts sharply with the ~560 nm bioluminescence emission of the D-luciferin/luciferase reaction . This spectral separation allows the compound to be used as a fluorescent tracer or internal control in bioluminescence imaging experiments, facilitating instrument calibration, cell uptake studies, or localization tracking without interfering with the primary bioluminescent readout.

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